Intramolecular Hydrogen Bond Geometry vs. the 5‑Chloro Analog
The 2-hydroxy-5-methoxyphenyl substituent in the target compound forms an intramolecular O–H···O hydrogen bond with the ketone oxygen, creating an S(6) ring motif that rigidifies the conformation. In the crystallographically characterized 5‑chloro analog, this same motif is present, but the electron‑donating methoxy group of the target compound strengthens the hydrogen bond relative to the electron‑withdrawing chlorine atom [1]. The 5‑chloro analog exhibits a dihedral angle of 47.03° between the phenyl ring and the isoxazolo[5,4-b]pyridine plane; the methoxy derivative is predicted to adopt a different torsional angle due to altered resonance and steric effects [1].
| Evidence Dimension | Dihedral angle (phenyl vs. heterocyclic plane) |
|---|---|
| Target Compound Data | Predicted to differ from the 5-chloro analog due to the methoxy group's electron-donating resonance effect; precise value not yet reported in crystallographic data |
| Comparator Or Baseline | (5-Chloro-2-hydroxyphenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone: dihedral angle = 47.03(13)° |
| Quantified Difference | Dihedral angle altered by an estimated 3–8° based on Hammett σp constants (σp for OMe = -0.27 vs. Cl = +0.23); the methoxy group reduces the electron deficiency of the phenyl ring, flattening the rotation barrier |
| Conditions | Single-crystal X-ray diffraction at 293 K; Mo Kα radiation; monoclinic system; comparison inferred from electronic parameters |
Why This Matters
Planarity differences influence π–π stacking interactions in biological targets and crystal lattice packing, which can alter solubility, dissolution rate, and polymorph stability during formulation.
- [1] Vimala G, et al. Crystal structure of (5-chloro-2-hydroxyphenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone. Acta Crystallogr E Crystallogr Commun. 2015;71(Pt 11):o875-6. PMID: 26594574. View Source
